2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate
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Overview
Description
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is a complex organic compound with a molecular formula of C25H21Cl2N3O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form 4-methoxyanilino(oxo)acetyl chloride. This intermediate is then reacted with hydrazine to form the hydrazono derivative. Finally, the hydrazono derivative is reacted with 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate
- 2-methoxy-4-((E)-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
769148-69-8 |
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Molecular Formula |
C24H19Cl2N3O6 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O6/c1-33-17-7-5-16(6-8-17)28-22(30)23(31)29-27-13-14-3-10-20(21(11-14)34-2)35-24(32)15-4-9-18(25)19(26)12-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
UWFRXSKCZWXCOH-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
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